molecular formula C11H15Cl2N3S B180941 3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride CAS No. 133070-64-1

3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride

Cat. No. B180941
CAS RN: 133070-64-1
M. Wt: 292.2 g/mol
InChI Key: LFBBAHDQZOKLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is used as a building block for the preparation of Ziprasidone , a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .


Synthesis Analysis

The synthesis of 3-(Piperazin-1-yl)benzo[d]isothiazole derivatives involves a multi-step procedure . The structures of these derivatives are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular weight of this compound is 255.77 . The InChI key, which is a unique identifier for the compound, is DOQLJTKEUIJSKK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is in the form of neat crystals . It should be stored at a temperature between 2-8°C . The compound is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of damaging fertility or the unborn child .

Mechanism of Action

3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride is used in the preparation of Ziprasidone , which acts as a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . This suggests that the compound may interact with these neurotransmitter systems, but the specific mechanism of action is not fully understood.

Safety and Hazards

3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

properties

CAS RN

133070-64-1

Molecular Formula

C11H15Cl2N3S

Molecular Weight

292.2 g/mol

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole;dihydrochloride

InChI

InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H

InChI Key

LFBBAHDQZOKLSJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl.Cl

synonyms

3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride

Origin of Product

United States

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